molecular formula C3H7NO2 B12053065 L-Alanine-13C3,15N,d4

L-Alanine-13C3,15N,d4

Cat. No.: B12053065
M. Wt: 97.089 g/mol
InChI Key: QNAYBMKLOCPYGJ-GQLSUUKLSA-N
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Description

L-Alanine-13C3,15N,d4, also known as L-2-Aminopropionic acid-13C3,15N,d4, is a stable isotope-labeled compound. It is a non-essential amino acid that plays a crucial role in various metabolic processes, including sugar and acid metabolism. The compound is labeled with carbon-13, nitrogen-15, and deuterium, making it valuable for research purposes, particularly in nuclear magnetic resonance (NMR) studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine-13C3,15N,d4 involves the incorporation of stable isotopes into the alanine molecule. The process typically starts with the synthesis of labeled precursors, such as 13C-labeled acetic acid and 15N-labeled ammonia. These precursors undergo a series of chemical reactions, including amidation and hydrogenation, to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high purity and yield. The isotopic purity of the final product is typically around 98-99% for each labeled element .

Chemical Reactions Analysis

Types of Reactions

L-Alanine-13C3,15N,d4 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include oxo compounds, alcohols, and substituted alanine derivatives. These products are often used in further research and development .

Scientific Research Applications

L-Alanine-13C3,15N,d4 has a wide range of applications in scientific research:

Mechanism of Action

L-Alanine-13C3,15N,d4 exerts its effects by participating in metabolic processes. It is involved in sugar and acid metabolism, enhancing immunity, and providing energy for muscle tissue, brain, and the central nervous system. The labeled isotopes allow researchers to trace the compound’s pathway and interactions within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Alanine-13C3,15N,d4 is unique due to its triple labeling with carbon-13, nitrogen-15, and deuterium. This combination provides a comprehensive tool for studying complex biological and chemical processes, making it more versatile than compounds labeled with fewer isotopes .

Properties

Molecular Formula

C3H7NO2

Molecular Weight

97.089 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-2,3,3,3-tetradeuterio(1,2,3-13C3)propanoic acid

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1D3,2+1D,3+1,4+1

InChI Key

QNAYBMKLOCPYGJ-GQLSUUKLSA-N

Isomeric SMILES

[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])[2H])[15NH2]

Canonical SMILES

CC(C(=O)O)N

Origin of Product

United States

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